
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C11H22BrNO and a molecular weight of 264.2025. It is a bromide salt of a hydroxylated decahydroisoquinoline derivative, which is a type of alkaloid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, followed by hydroxylation and bromination. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and bromide groups in the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学研究应用
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in studying biological systems, particularly in relation to alkaloid interactions with biological targets.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development, particularly for neurological or cardiovascular conditions.
Industry: It may find use in the development of new materials or chemical processes.
作用机制
The mechanism by which 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and bromide groups play a crucial role in these interactions, which may include binding to receptors or enzymes, influencing signal transduction pathways, or modulating cellular processes.
相似化合物的比较
Dehydroisoquinoline derivatives: These compounds share a similar core structure but may differ in the presence and position of functional groups.
Other hydroxylated isoquinolines: These compounds also contain hydroxyl groups but may have different alkyl or aryl substituents.
Uniqueness: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is unique due to its specific combination of hydroxyl and bromide groups, which can lead to distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
4512-85-0 |
|---|---|
分子式 |
C11H22BrNO |
分子量 |
264.20 g/mol |
IUPAC 名称 |
2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H21NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h9-11,13H,2-8H2,1H3;1H |
InChI 键 |
YDSDATAMSXQVKT-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1CCC2C(C1)CCCC2O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


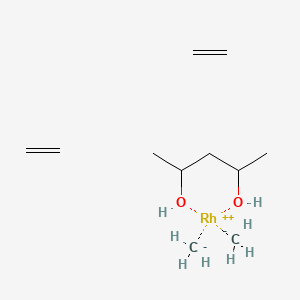
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
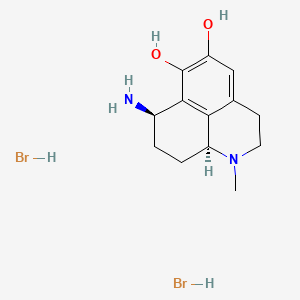

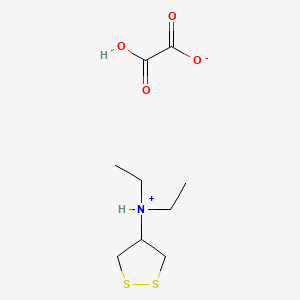
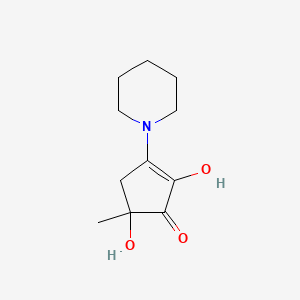


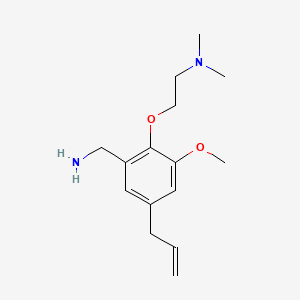
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
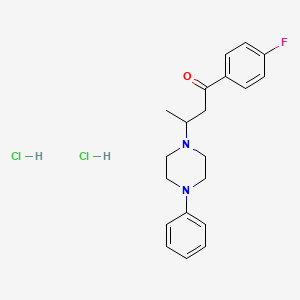
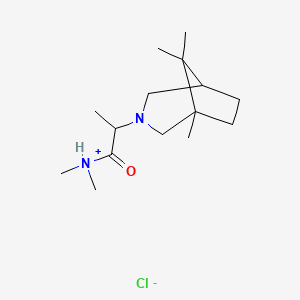
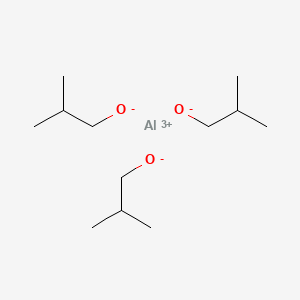
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
